molecular formula C11H21NO B13297554 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane

7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane

Cat. No.: B13297554
M. Wt: 183.29 g/mol
InChI Key: DOLSJYJRYIFSKS-UHFFFAOYSA-N
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Description

7,7,9-Trimethyl-1-oxa-4-azaspiro[45]decane is a spirocyclic compound characterized by its unique structural framework Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties

Preparation Methods

The synthesis of 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane typically involves the Prins cyclization reaction. . The reaction conditions often involve the use of a Lewis acid catalyst and an aldehyde or ketone as the electrophilic component.

Industrial production methods for this compound are not well-documented, but the Prins cyclization reaction remains a cornerstone for its laboratory synthesis. The complexity of the spirocyclic structure poses challenges for large-scale production, necessitating further optimization for industrial applications.

Chemical Reactions Analysis

7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the nitrogen or oxygen atoms within the spirocyclic framework.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, often resulting in the formation of secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be synthesized using reagents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane has found applications in various scientific research fields:

Mechanism of Action

The mechanism by which 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane exerts its effects is primarily through enzyme inhibition. For example, as a FAAH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides. This inhibition can modulate various physiological processes, including pain sensation and inflammation .

Comparison with Similar Compounds

7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane can be compared to other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting three-dimensional structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

7,7,9-trimethyl-1-oxa-4-azaspiro[4.5]decane

InChI

InChI=1S/C11H21NO/c1-9-6-10(2,3)8-11(7-9)12-4-5-13-11/h9,12H,4-8H2,1-3H3

InChI Key

DOLSJYJRYIFSKS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC2(C1)NCCO2)(C)C

Origin of Product

United States

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